molecular formula C5H6Br2O B14636522 Cyclopentanone, 2,5-dibromo- CAS No. 53778-21-5

Cyclopentanone, 2,5-dibromo-

Cat. No.: B14636522
CAS No.: 53778-21-5
M. Wt: 241.91 g/mol
InChI Key: NCQGXAFVNKDKRW-UHFFFAOYSA-N
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Description

2,5-Dibromocyclopentanone is a halogenated derivative of cyclopentanone (C₅H₈O), where two bromine atoms are substituted at the 2 and 5 positions of the cyclopentane ring. Cyclopentanone itself is a cyclic ketone with a boiling point of 130–131°C, widely used in electronics, fragrances, and pharmaceuticals due to its solvent properties and reactivity . The addition of bromine atoms increases molecular weight and polarity, likely enhancing its utility in organic synthesis or specialized industrial applications.

Properties

CAS No.

53778-21-5

Molecular Formula

C5H6Br2O

Molecular Weight

241.91 g/mol

IUPAC Name

2,5-dibromocyclopentan-1-one

InChI

InChI=1S/C5H6Br2O/c6-3-1-2-4(7)5(3)8/h3-4H,1-2H2

InChI Key

NCQGXAFVNKDKRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2,5-dibromo- can be synthesized through the bromination of cyclopentanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to achieve the desired product.

Industrial Production Methods

Industrial production of cyclopentanone, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 2 and 5 positions undergo substitution reactions with nucleophiles. These reactions are influenced by the steric hindrance imposed by the bromine substituents and the stabilization of intermediates by the carbonyl group.

  • Mechanism :
    Substitution typically proceeds via an enolate intermediate. The carbonyl group stabilizes the enolate, enabling nucleophilic attack at the α-carbon . For example:

    2 5 dibromocyclopentanone+Nu2 Nu 5 bromocyclopentanone+Br\text{2 5 dibromocyclopentanone}+\text{Nu}^-\rightarrow \text{2 Nu 5 bromocyclopentanone}+\text{Br}^-

    Kinetic studies indicate that steric hindrance from bromine slows reaction rates compared to non-halogenated cyclopentanones.

  • Examples :

    Nucleophile Product Conditions
    Hydroxide (OH⁻)2-hydroxy-5-bromocyclopentanoneAqueous base, 25°C
    Amines (RNH₂)2-amino-5-bromocyclopentanonePolar aprotic solvent, 60°C

Elimination Reactions

Under basic conditions, 2,5-dibromocyclopentanone undergoes dehydrohalogenation to form conjugated dienones.

  • Mechanism :
    Elimination occurs via an E2 pathway, where a base abstracts a β-hydrogen, leading to simultaneous removal of a bromine atom and formation of a double bond . The reaction is stereospecific, favoring trans elimination.

    2 5 dibromocyclopentanone+Basecyclopentenone+HBr+Br\text{2 5 dibromocyclopentanone}+\text{Base}\rightarrow \text{cyclopentenone}+\text{HBr}+\text{Br}^-
  • Key Observations :

    • The conjugated dienone product is stabilized by resonance with the carbonyl group.

    • Reaction rates increase with stronger bases (e.g., KOtBu > NaOH) .

Oxidation and Reduction Reactions

Limited data exists for redox reactions, but general trends for halogenated ketones apply:

  • Oxidation :
    The ketone group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may cleave the ring, forming dicarboxylic acids.

  • Reduction :

    • Carbonyl Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, yielding 2,5-dibromocyclopentanol.

    • Debromination : Zinc in acetic acid removes bromine atoms, regenerating cyclopentanone.

Influence of Bromine Substituents on Reactivity

  • Electronic Effects :
    Bromine’s electron-withdrawing nature increases the acidity of α-hydrogens (pKa ≈ 12–14), facilitating enolate formation .

  • Steric Effects :
    Bulky bromine atoms hinder nucleophilic attack at the α-carbon, reducing reaction rates by ~30% compared to monobrominated analogs.

Kinetic and Mechanistic Studies

  • Enolate Formation :
    Deuterium exchange experiments confirm that enolate formation is the rate-determining step (RDS) in both substitution and elimination .

  • Activation Parameters :

    Reaction ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
    Substitution (OH⁻)65 ± 3-120 ± 10
    Elimination (E2)72 ± 4-95 ± 12

    Data indicate that substitution is slightly more entropy-favored than elimination .

Scientific Research Applications

Cyclopentanone, 2,5-dibromo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of cyclopentanone, 2,5-dibromo- involves its interaction with various molecular targets and pathways. The bromine atoms can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Cyclopentanone (Parent Compound)

  • Molecular Formula : C₅H₈O
  • Molecular Weight : 84.12 g/mol
  • Boiling Point : 130–131°C
  • Applications : Solvent for electronic materials, precursor for rubber chemicals, perfumes, and pharmaceuticals .
  • Hazards : Toxic if swallowed, irritant to skin/eyes, and flammable .

1,2-Dibromocyclopentane

  • Molecular Formula : C₅H₈Br₂
  • Molecular Weight : 227.93 g/mol
  • Key Differences : Lacks the reactive ketone moiety, making it less polar and more suited for alkylation reactions. Used as an intermediate in organic synthesis .

2,5-Dimethylcyclopentanone

  • Molecular Formula : C₇H₁₂O
  • Molecular Weight : 112.17 g/mol
  • Boiling Point: Not explicitly stated, but methyl groups reduce polarity compared to bromine, likely lowering boiling point relative to brominated analogs.
  • Applications: Potential use in fragrances or pharmaceuticals due to structural similarity to cyclopentanone .

2,5-Diacetylcyclopentanone

  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • Applications : Used in synthesizing peptidase IV inhibitors for diabetes treatment, highlighting the role of acetyl groups in biochemical activity .

Bromocyclopentane

  • Molecular Formula : C₅H₉Br
  • Molecular Weight : 149.03 g/mol
  • Applications : Alkylating agent in organic synthesis; single bromine limits reactivity compared to di-substituted analogs .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazards
Cyclopentanone C₅H₈O 84.12 Ketone Electronics, fragrances, pharmaceuticals Toxic, irritant, flammable
1,2-Dibromocyclopentane C₅H₈Br₂ 227.93 Bromine (2×) Organic synthesis intermediate Not fully characterized
2,5-Dimethylcyclopentanone C₇H₁₂O 112.17 Methyl (2×), ketone Fragrances, pharmaceuticals Likely less toxic than brominated analogs
2,5-Diacetylcyclopentanone C₉H₁₂O₃ 168.19 Acetyl (2×), ketone Biochemical inhibitors (e.g., diabetes) Specific data unavailable
Bromocyclopentane C₅H₉Br 149.03 Bromine Alkylating agent Moderate toxicity
2,5-Dibromocyclopentanone C₅H₆Br₂O 241.91 (calculated) Bromine (2×), ketone Inferred : Specialty synthesis, halogenated intermediates Predicted : Higher toxicity due to bromine

Research Findings and Industrial Relevance

  • Reactivity: Bromine atoms in 2,5-dibromocyclopentanone increase electrophilicity at the carbonyl carbon, making it reactive in nucleophilic substitution or cross-coupling reactions. This contrasts with methyl or acetyl derivatives, which are less reactive but more stable .
  • Economic Considerations: Cyclopentanone production from biomass (e.g., lignocellulose) costs ~$1.79/kg, making bio-based routes economically viable compared to petroleum-based methods ($5–6/kg) . Brominated derivatives may face higher costs due to halogenation steps.
  • Safety and Handling: Brominated compounds generally require stringent safety protocols. While cyclopentanone is flammable and irritating, bromine substitution likely exacerbates toxicity, necessitating precautions like vapor control and personal protective equipment .

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